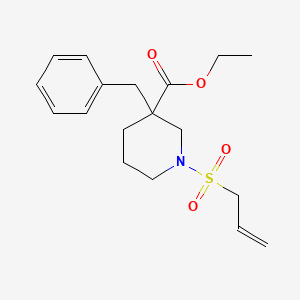
N,N',N''-(2,4,6-triphenoxybenzene-1,3,5-triyl)tris(2,2,2-trifluoroacetamide)
Übersicht
Beschreibung
N,N',N''-(2,4,6-triphenoxybenzene-1,3,5-triyl)tris(2,2,2-trifluoroacetamide), commonly known as TPTA, is a trifluoroacetamide derivative that has been widely used in scientific research. TPTA has a unique molecular structure that makes it an excellent tool for studying various biological processes.
Wirkmechanismus
TPTA inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of substrate proteins, which is essential for the activation of various signaling pathways. TPTA also induces the degradation of CK2α, which further inhibits the activity of the enzyme.
Biochemical and Physiological Effects:
TPTA has been shown to have various biochemical and physiological effects. TPTA inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. TPTA also inhibits the growth of bacteria and viruses by disrupting their protein kinase-mediated signaling pathways. TPTA has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
TPTA has several advantages for lab experiments. TPTA is a highly specific inhibitor of protein kinase CK2, which makes it an excellent tool for studying the role of CK2 in various biological processes. TPTA is also cell-permeable, which allows it to easily enter cells and inhibit CK2 activity. However, TPTA has some limitations for lab experiments. TPTA has a relatively short half-life, which requires frequent administration to maintain its inhibitory effects. TPTA also has low solubility in water, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for TPTA research. One potential direction is to develop TPTA derivatives with improved pharmacokinetic properties, such as longer half-life and higher solubility. Another direction is to investigate the role of CK2 in various diseases, such as cancer, inflammation, and neurodegenerative disorders. TPTA can also be used as a tool to study the interaction between CK2 and other proteins and signaling pathways. Overall, TPTA has great potential for advancing our understanding of various biological processes and developing new therapies for diseases.
Wissenschaftliche Forschungsanwendungen
TPTA has been extensively used in scientific research due to its unique properties. TPTA is a potent inhibitor of protein kinase CK2, which plays a crucial role in various biological processes such as cell proliferation, differentiation, and apoptosis. TPTA has also been used as a fluorescent probe for imaging biological processes such as protein-protein interactions and enzyme activities.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-[2,4,6-triphenoxy-3,5-bis[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18F9N3O6/c31-28(32,33)25(43)40-19-22(46-16-10-4-1-5-11-16)20(41-26(44)29(34,35)36)24(48-18-14-8-3-9-15-18)21(42-27(45)30(37,38)39)23(19)47-17-12-6-2-7-13-17/h1-15H,(H,40,43)(H,41,44)(H,42,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFXWRGZAPSFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2NC(=O)C(F)(F)F)OC3=CC=CC=C3)NC(=O)C(F)(F)F)OC4=CC=CC=C4)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18F9N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4295016.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4295017.png)
![methyl 5-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4295036.png)
![1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4295039.png)

![2,2'-({6-[(4-phenyl-1,3-thiazol-2-yl)amino]-1,3,5-triazine-2,4-diyl}diimino)diethanol](/img/structure/B4295049.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4295057.png)

![2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B4295071.png)
![3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid](/img/structure/B4295083.png)
![2-cyano-N-cyclohexyl-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)acrylamide](/img/structure/B4295090.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl but-2-enoate](/img/structure/B4295091.png)
![2-(4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetamide](/img/structure/B4295095.png)
![4,4'-(1,4-phenylene)bis[6-amino-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile]](/img/structure/B4295101.png)